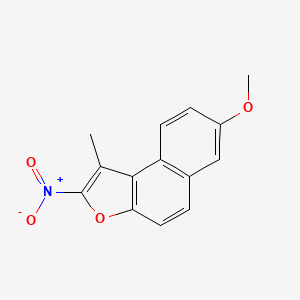

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan

Description

Properties

IUPAC Name |

7-methoxy-1-methyl-2-nitrobenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-8-13-11-5-4-10(18-2)7-9(11)3-6-12(13)19-14(8)15(16)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJXXSSTSDKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C3=C(C=C2)C=C(C=C3)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235650 | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86539-71-1 | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086539711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan, also referred to as R7000, is a synthetic compound belonging to the nitronaphthofuran class. This compound has garnered attention due to its diverse biological activities, including mutagenic and carcinogenic properties. The presence of functional groups such as methoxy and nitro enhances its reactivity, making it a subject of interest in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan is with a molecular weight of approximately 243.215 g/mol. Key physical properties include:

- Density : 1.379 g/cm³

- Boiling Point : 420°C at 760 mmHg

- Flash Point : 207.8°C

Biological Activity Overview

Research indicates that 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan exhibits significant biological activities, predominantly in the areas of mutagenicity and carcinogenicity.

Mutagenicity

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan has been identified as a potent mutagen. Studies have shown that it induces mutations in various organisms, including bacterial strains such as Salmonella typhimurium and in mammalian cells. The compound's mutagenic effects are linked to the formation of DNA adducts and subsequent disruptions in normal cellular processes.

Table 1: Mutagenic Effects of R7000 in Various Studies

Carcinogenicity

The carcinogenic potential of R7000 has been investigated through long-term studies involving Wistar rats. These studies reported the development of squamous cell carcinoma in the forestomach following oral administration. The compound acts as a locally acting carcinogen, with histological examinations revealing lesions indicative of malignancy after prolonged exposure.

Case Study: Carcinogenicity in Wistar Rats

In a study involving seventy male Wistar rats administered R7000 orally for up to 21 months, significant lesions were observed within one month of treatment. The severity of these lesions increased with dosage, leading to invasive carcinoma in some cases .

The biological activity of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan is primarily attributed to its metabolic activation within the body, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. The compound's interaction with cellular components triggers oxidative stress responses, particularly noted in studies involving Mycobacterium tuberculosis, where it demonstrated mycobactericidal activity through a unique mechanism involving the SigH stress response .

Comparative Analysis with Related Compounds

The biological activity of R7000 can be compared with other structurally similar compounds within the nitronaphthofuran class.

Table 2: Comparison of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Nitro-7-methoxynaphtho[2,1-b]furan | Contains nitro group; similar structure | Antimicrobial |

| 7-Hydroxy-1-methyl-naphtho[2,1-b]furan | Hydroxyl instead of methoxy | Antioxidant |

| 5-Nitroindole derivatives | Different nitrogen placement | Antimicrobial |

Scientific Research Applications

Antimicrobial Properties

Research indicates that 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan exhibits significant antimicrobial activity. Its structure allows it to interact with microbial cells effectively, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against cellular damage.

Carcinogenicity Studies

7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan has been extensively evaluated for its carcinogenic potential. In animal studies, it has been shown to induce tumors in the forestomach of rats when administered orally. Histopathological examinations revealed lesions ranging from dysplasia to invasive carcinoma, indicating its role as a locally acting carcinogen .

| Study Type | Findings |

|---|---|

| Long-term Exposure (21 months) | Induced squamous cell carcinoma in Wistar rats |

| Short-term Exposure (6 weeks) | No promoting activity on liver carcinogenesis observed |

Genotoxicity Assessments

The genotoxic effects of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan have been documented through various studies. It has been shown to cause mutations in bacterial models, specifically affecting the lacI gene in E. coli. The mutagenicity was characterized by base pair substitutions and frameshift mutations, highlighting its potential risks for genetic alterations .

Metabolism Studies

The metabolism of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan involves oxidative pathways that lead to DNA binding under aerobic conditions. Metabolites such as 7-hydroxy-2-nitronaphtho(2,1-b)furan have been identified through high-performance liquid chromatography (HPLC), providing insights into how this compound interacts at the molecular level .

| Metabolite | Method of Detection |

|---|---|

| 7-Hydroxy-2-nitronaphtho(2,1-b)furan | HPLC analysis |

| 6-Hydroxy-7-methoxy-2-nitronaphtho(2,1-b)furan | UV-visible and NMR spectroscopy |

Cosmetic Formulations

Recent studies have explored the incorporation of 7-Methoxy-1-methyl-2-nitronaphtho(2,1-b)furan into cosmetic formulations due to its antioxidant properties. Experimental designs using response surface methodology have optimized formulations for stability and efficacy, demonstrating its potential use in skincare products .

Herbal Medicine Applications

The compound's properties have also been investigated within the context of herbal medicine formulations where it may serve as an active ingredient due to its bioactivity against various skin conditions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of naphthofuran derivatives are highly dependent on substituent positions. Key analogs include:

- Compound A (R7000) : 7-Methoxy-2-nitro-1-methyl-naphtho[2,1-b]furan

- Compound B : 2-Nitro-8-methoxy-naphtho[2,1-b]furan

- Compound D : 2-Nitro-7-bromo-naphtho[2,1-b]furan

Table 1: Substituent Effects on Genotoxicity and Carcinogenicity

| Compound | Substituents | In Vitro Mutagenicity (Rank) | In Vivo Carcinogenicity (Rank) |

|---|---|---|---|

| A | 7-OCH₃, 2-NO₂, 1-CH₃ | 1 (High) | 3 |

| B | 8-OCH₃, 2-NO₂ | 1 (High) | 2 |

| C | 2-NO₂ | 3 | 1 (High) |

| D | 7-Br, 2-NO₂ | 4 | 5 |

| E | 7-OCH₃ | 5 (Low) | 4 |

Key Findings :

Metabolic Pathways

Hepatic microsomal studies reveal distinct metabolic profiles depending on substituents :

Table 2: Metabolic Pathway Comparison

| Compound | Key Metabolites | Oxidation Sites |

|---|---|---|

| A (R7000) | 7-Hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione, 6-hydroxy-7-methoxy derivatives | Benzene and furan rings |

| B | Similar to A but with 8-methoxy directing oxidation to adjacent positions | Benzene ring (position 8) |

| C | Furan ring oxidation products (e.g., epoxides) | Furan ring exclusively |

| E | Demethylation products (7-hydroxy derivatives) | Benzene ring (position 7) |

Key Findings :

- Nitro groups promote oxidation of the benzene ring, while methoxy groups direct enzymatic attack to specific positions (e.g., position 6 in R7000) .

Genotoxic and Mutagenic Profiles

R7000 induces mutations primarily at G:C base pairs (80% of cases), with dominant G→T transversions and frameshift deletions in repetitive sequences . Its mutagenicity is amplified by the SOS repair system, suggesting abasic site formation as a key mechanism .

Comparison with Analogs :

- Compound C (2-nitro only) shows higher in vivo carcinogenicity due to prolonged metabolic activation .

- Compound B (8-methoxy) exhibits similar in vitro mutagenicity to R7000 but lower in vivo potency, likely due to reduced metabolite stability .

Structural and Crystallographic Insights

- Intermolecular Interactions : R7000 derivatives stabilize via C–H···O hydrogen bonds and halogen contacts (e.g., Br···F in brominated analogs), influencing solubility and crystal packing .

- Planarity : The naphthofuran core is nearly planar (mean deviation: 0.045 Å), facilitating intercalation with DNA .

Preparation Methods

Base-Mediated Cyclization

Procedure :

A mixture of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol), chloroacetone (0.92 g, 0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is refluxed for 8 hours. The product is isolated via acidification with HCl and recrystallized from ethanol.

Key Considerations :

-

Substrate Modification : To introduce the 7-methoxy group, the starting material must be substituted at the 7-position. This could involve using 7-methoxy-2-hydroxy-1-naphthaldehyde instead of the unsubstituted analogue.

-

Methyl Group Introduction : The methyl group at position 1 originates from chloroacetone, which acts as both an alkylating agent and a ketone source.

Table 1: Reaction Conditions for Naphthofuran Core Synthesis

| Starting Material | Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Chloroacetone | K₂CO₃ | Acetone | 8 | 65–70 |

| 7-Methoxy-2-hydroxy-1-naphthaldehyde* | Chloroacetone | K₂CO₃ | Acetone | 8–10 | (Predicted: 60–65) |

The introduction of the nitro group at position 2 is a critical step. Nitration reactions are highly sensitive to electronic and steric factors, requiring careful optimization.

Electrophilic Aromatic Nitration

Procedure :

The naphthofuran derivative (e.g., 7-methoxy-1-methylnaphtho[2,1-b]furan) is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C. The reaction progress is monitored via TLC, and the product is purified via column chromatography.

Mechanistic Insights :

-

The electron-rich furan ring directs nitration to the α-position (position 2) due to resonance stabilization of the intermediate arenium ion.

-

Challenges : Over-nitration and oxidative decomposition must be mitigated by controlling temperature and stoichiometry.

Table 2: Nitration Optimization Parameters

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 7-Methoxy-1-methylnaphtho[2,1-b]furan | HNO₃/H₂SO₄ | 0–5 | 2–3 | 55–60 |

Alternative Routes via Transition Metal Catalysis

Recent advances in transition metal-catalyzed C–O bond formation offer streamlined pathways for benzannulated heterocycles, which could be adapted for naphthofurans.

Iron-Catalyzed Halogenation Followed by Cyclization

Procedure :

-

Regioselective Halogenation : A 1-arylketone precursor (e.g., 7-methoxy-1-methyl-2-acetylnaphthalene) undergoes iron(III)-catalyzed iodination using -iodosuccinimide (NIS).

-

Copper-Mediated Cyclization : The halogenated intermediate is treated with a copper catalyst (e.g., CuI, 10 mol%) and -dimethylethylenediamine (DMEDA) to form the furan ring.

Advantages :

-

One-pot processes reduce purification steps.

-

ppm-level catalyst loading enhances sustainability.

Table 3: Transition Metal-Catalyzed Synthesis Parameters

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf values: 0.46–0.62 in hexane/ethyl acetate systems) .

- Purify via column chromatography with gradient elution to isolate nitro-substituted products.

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Primary Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–9.3 ppm for naphthofuran systems) and substituents (e.g., methoxy at δ 3.7–3.8 ppm, nitro groups via deshielding effects) .

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O at ~1718 cm⁻¹, nitro at ~1520–1350 cm⁻¹) .

- Mass Spectrometry (EI–MS) : Detect molecular ion peaks (e.g., m/z 272 [M⁺] for carboxylic acid derivatives) and fragmentation patterns .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve crystal packing interactions (e.g., CH···O hydrogen bonds in methylsulfanyl derivatives) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with methanol/water mobile phases .

Advanced: How can conflicting spectral data for nitro-substituted naphthofurans be resolved?

Answer:

Discrepancies in NMR or IR data often arise from:

- Tautomerism : Nitro groups may exhibit resonance effects, altering chemical shifts. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .

- Crystal Polymorphism : X-ray diffraction can clarify if structural isomers exist .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational changes in solution .

Example : In a study of 7-bromo derivatives, conflicting δ values for aromatic protons were resolved by correlating X-ray data with NOESY experiments to confirm spatial arrangements .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on naphthofurans?

Answer:

Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., methoxy) direct electrophiles to ortho/para positions. For example, nitration of 9-methoxy derivatives favors the 2-position due to resonance stabilization .

- Lewis Acid Catalysis : Use BF₃·Et₂O to enhance nitration at electron-rich sites .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. A 2021 study on naphtho[2,1-b]furan used Gaussian09 to map electrophilic attack preferences .

Q. Experimental Validation :

- Compare HPLC retention times of isomeric products .

- Use NOE correlations in NMR to confirm substitution patterns .

Advanced: How can computational methods predict the photophysical properties of nitro-naphthofurans?

Answer:

Methodology :

- TD-DFT : Calculate excitation energies (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis absorption bands. A 2023 study on similar furans achieved <5 nm deviation from experimental λmax .

- Molecular Dynamics (MD) : Simulate solvent effects on fluorescence quantum yields .

Q. Validation :

- Compare computed HOMO-LUMO gaps with cyclic voltammetry data .

- Correlate oscillator strengths (from TD-DFT) with experimental molar absorptivity .

Advanced: What are the challenges in crystallizing nitro-substituted naphthofurans, and how are they addressed?

Answer:

Challenges :

- Low Solubility : Nitro groups reduce solubility in polar solvents. Use mixed solvents (e.g., acetone/diisopropyl ether) for slow evaporation .

- Polymorphism : Screen crystallization conditions (temperature, antisolvents) to isolate stable forms .

Case Study :

For 7-bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan, single crystals were obtained via slow evaporation in acetone, revealing CH···π interactions stabilizing the lattice .

Basic: What synthetic precautions are necessary for handling nitro groups in naphthofurans?

Answer:

- Thermal Stability : Avoid excessive heating (>100°C) during reactions to prevent decomposition .

- Reduction Risks : Store nitro derivatives away from reducing agents (e.g., NaBH₄) to avoid unintended amine formation .

- Toxicity : Use fume hoods and PPE due to potential mutagenicity of nitroaromatics .

Advanced: How do substituents influence the biological activity of naphthofuran derivatives?

Answer:

Structure-Activity Relationships (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.